7-(Trifluoromethyl)quinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H6F3NO2 |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-7-8(10(16)17)3-4-15-9(7)5-6/h1-5H,(H,16,17) |
InChI Key |
QQKDNYDQVWGDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Skraup Condensation and Subsequent Functionalization
The Skraup condensation remains a cornerstone for synthesizing quinoline scaffolds. In the context of 7-(trifluoromethyl)quinoline-4-carboxylic acid, meta-trifluoromethylaniline serves as the starting material. A two-step process involves:
-
Skraup Condensation : Reaction with glycerol in concentrated sulfuric acid at 120–160°C for 3–6 hours yields 7-trifluoromethylquinoline .
-
Bromination and Carboxylation : Subsequent bromination using N-bromosuccinimide (NBS) in sulfuric acid introduces a bromine atom at the 5-position, followed by palladium-catalyzed carbonylation under CO pressure to install the carboxylic acid group .
Key Example :
-
Skraup condensation of meta-trifluoromethylaniline (5.00 g) with glycerol (8.63 g) in H₂SO₄ at 135°C for 4 hours yielded 7-trifluoromethylquinoline (3.50 g, 57.19%) .
-
Bromination with NBS in H₂SO₄ at 60–110°C for 3–5 hours achieved 72% conversion to 5-bromo-7-trifluoromethylquinoline, which was carboxylated using Pd(OAc)₂ and Xantphos under 30 psi CO to furnish the target compound .
Advantages : High regioselectivity for the 7-position; scalable for industrial production.
Limitations : Requires corrosive reagents (H₂SO₄, NBS); moderate yields in carboxylation steps .
Pfitzinger Reaction with Isatin Derivatives
The Pfitzinger reaction enables direct installation of the carboxylic acid group at the 4-position of the quinoline ring. This method employs isatin derivatives and enaminones under Lewis acid catalysis:
-
Condensation : Reacting 5-trifluoromethylisatin with N,N-dimethylenaminone in the presence of BF₃·THF generates the quinoline-4-carboxylic acid framework .
-
Hydrolysis : Basic or acidic hydrolysis finalizes the carboxylic acid group.
Optimization Insights :
-
BF₃·THF (0.5–1.0 equiv) at 65–85°C maximizes yield by stabilizing intermediates and accelerating cyclization .
-
Dropwise addition of pyruvic acid minimizes side reactions, improving yields to 78% .
Mechanistic Pathway :
-
Imine formation between isatin and enaminone.
-
BF₃-mediated cyclization to dihydroquinoline.
-
Oxidation via hydrogen transfer with excess imine to aromatize the ring .
Friedländer Annulation with β-Keto Acids
Friedländer annulation couples 2-aminobenzotrifluoride with β-keto acids (e.g., ethyl acetoacetate) under acidic conditions:
-
Cyclocondensation : In H₂SO₄ or polyphosphoric acid, forming the quinoline core.
-
Oxidation : KMnO₄ or CrO3 oxidizes the 4-methyl group to a carboxylic acid.
Case Study :
-
Ethyl acetoacetetate (10 mmol) and 2-aminobenzotrifluoride (10 mmol) in H₂SO₄ at 120°C yielded 4-methyl-7-trifluoromethylquinoline (82%).
-
Oxidation with KMnO₄ in aqueous NaOH provided the carboxylic acid (67%) .
Challenges : Over-oxidation side products necessitate careful stoichiometry.
Metal-Catalyzed Carbonylation
Palladium-catalyzed carbonylation offers a one-step route from halogenated precursors:
-
Substrate Preparation : 7-Trifluoromethyl-4-bromoquinoline.
-
Carbonylation : Using Pd(OAc)₂, Xantphos, and CO (30 psi) in methanol/water at 100°C, directly introducing the carboxylic acid group .
Performance Metrics :
One-Pot Oxidative Synthesis
A streamlined approach combines meta-trifluoromethylaniline , glyoxylic acid, and an oxidizing agent (e.g., H₂O₂) in a single pot:
-
Condensation : Glyoxylic acid and aniline form a Schiff base.
-
Cyclization and Oxidation : H₂O₂ mediates both ring closure and oxidation of the 4-methyl group .
Optimized Conditions :
Mechanism :
-
Peracid intermediates (e.g., CH₃COOOH) epoxidize α,β-unsaturated nitriles, followed by rearrangement to cyanohydrins and HCN elimination .
Comparative Analysis of Methods
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|---|
| Skraup + Carbonylation | meta-Trifluoromethylaniline | H₂SO₄, NBS, Pd(OAc)₂ | 57–72 | High | Corrosive reagents |
| Pfitzinger | Isatin, enaminone | BF₃·THF | 78 | Moderate | Moisture-sensitive |
| Friedländer | 2-Aminobenzotrifluoride | H₂SO₄, KMnO₄ | 67 | Low | Toxic oxidants |
| Carbonylation | 4-Bromoquinoline | Pd(OAc)₂, Xantphos, CO | 65–70 | High | High-pressure equipment |
| One-Pot Oxidative | meta-Trifluoromethylaniline | H₂O₂, AcOH | 58 | Moderate | Peracid handling |
Chemical Reactions Analysis
Amidation and Peptide Coupling
The carboxylic acid group undergoes efficient amidation using coupling agents like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). For example:
-
Reaction with amines : Produces carboxamide derivatives with yields ranging from 26% to 83% , depending on substituents and conditions (Table 1) .
-
Mechanism : Activation of the carboxylic acid via HBTU forms an active ester intermediate, enabling nucleophilic attack by amines .
Table 1: Amidation Reactions
Decarboxylation and Cyclization
Decarboxylation under basic or thermal conditions generates fused heterocycles:
-
K₂CO₃-mediated cyclization : Heating with aqueous K₂CO₃ at 80–100°C induces intramolecular cyclization, forming 7-fluoro-1-aryl-3-phenyl-pyrrolo[3,4-c]quinoline-2,9-diones (5a-d) with yields up to 65% .
-
Mechanism : Loss of CO₂ followed by ring closure via nucleophilic attack .
Key Example :
Formation of Hydrazides and Oxadiazoles
The carboxylic acid reacts with hydrazines to form carbohydrazides, which further cyclize into 1,3,4-oxadiazoles:
-
Hydrazide synthesis : Condensation with hydrazines in DMF at 20°C yields 4-hydroxy-7-trifluoromethyl-quinoline-3-carbohydrazides .
-
Oxadiazole formation : Cyclization of carbohydrazides with acetic anhydride produces 1,3,4-oxadiazole derivatives (9a-f), showing antimicrobial activity (MIC: 6.25 µg/mL against Mycobacterium smegmatis) .
Key Spectral Data :
Salt Formation and Acid-Base Reactions
The compound’s low predicted pKa (0.52 ± 0.10 ) facilitates salt formation under basic conditions :
-
Deprotonation : Reacts with NaOH to form sodium salts, enhancing solubility in polar solvents .
-
Biological relevance : The carboxylate anion interacts with cationic residues (e.g., R311 in eIF4A) via salt bridges, critical for enzyme inhibition .
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring undergoes selective substitution:
-
Halogenation : Chlorine or bromine at position 3 or 6 improves antiplasmodial activity but reduces potency compared to unsubstituted derivatives .
-
Trifluoromethyl effects : The -CF₃ group at position 7 enhances metabolic stability and electron-withdrawing properties, directing reactivity to the 4-carboxylic acid .
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:
Table 2: Reactivity Comparison
Scientific Research Applications
Synthesis of 7-(Trifluoromethyl)quinoline-4-carboxylic Acid
The synthesis of 7-(trifluoromethyl)quinoline-4-carboxylic acid often involves the reaction of 7-trifluoromethylisatin with various reagents under controlled conditions. For instance, one method employs 1,1,1-trifluoroacetone in the presence of a strong base to yield the desired carboxylic acid. The reaction conditions typically include heating the mixture in water at temperatures ranging from 60°C to 150°C, leading to high yields of the product .
Antibacterial Properties
Recent studies have evaluated the antibacterial activity of derivatives of quinoline-4-carboxylic acid against various bacterial strains. For example, compounds derived from this scaffold showed significant inhibition against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The structure-activity relationship indicates that modifications to the quinoline core can enhance antibacterial efficacy. Notably, certain derivatives demonstrated low cytotoxicity in mammalian cell lines while maintaining potent antibacterial activity, making them promising candidates for further development .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 18 |
| Compound B | Escherichia coli | 20 |
| Compound C | Pseudomonas aeruginosa | 15 |
Antifungal Activity
In addition to antibacterial properties, 7-(trifluoromethyl)quinoline-4-carboxylic acid derivatives have shown antifungal activity against strains such as Candida albicans and Penicillium chrysogenum . Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis , indicating potential for development as antifungal agents .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research suggests that similar quinoline derivatives can modulate inflammatory responses by acting on phosphodiesterase pathways, which are crucial in regulating cAMP levels involved in inflammation. This mechanism highlights the potential for these compounds in treating inflammatory diseases.
Case Studies
Several case studies have investigated the efficacy of 7-(trifluoromethyl)quinoline-4-carboxylic acid and its derivatives:
- Study on Antibacterial Activity : A series of synthesized quinoline derivatives were tested against multi-drug resistant strains. The results indicated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a pathway for developing new antibiotics .
- Evaluation of Cytotoxicity : Compounds were tested for cytotoxicity using mouse macrophage cell lines (RAW 264.7). The findings revealed that while some compounds exhibited antibacterial properties, their cytotoxic effects were comparable to established antibiotics like ampicillin and gentamicin .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable bioavailability profiles for some derivatives, supporting their potential as oral therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells. Once inside, it can bind to metal centers and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs. Other Halogen Groups : The -CF₃ group at position 7 enhances metabolic stability compared to -F or -Cl substituents (e.g., 7-fluoro or 7-chloro analogues in ), but may reduce solubility .
- Aryl Substituents at Position 2: Derivatives like 2-phenylquinoline-4-carboxylic acid () exhibit enhanced antibacterial activity due to improved hydrophobic interactions with bacterial targets .
Biological Activity
7-(Trifluoromethyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, antibacterial, and potential anticancer properties, supported by various studies and data tables.
Antimalarial Activity
Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acid, including 7-(trifluoromethyl)quinoline-4-carboxylic acid, exhibit potent antiplasmodial activity against Plasmodium falciparum.
Key Findings:
- Compounds synthesized with the trifluoromethyl group showed enhanced activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.
- In vitro tests revealed that certain derivatives had IC50 values in the nanomolar range, indicating strong inhibitory effects on parasite growth. For instance, compound 7a exhibited an IC50 of 3.27 nM against the CQ-S strain, which is significantly lower than the standard chloroquine (5.46 nM) .
Table 1: Antiplasmodial Activity of Selected Compounds
| Compound | IC50 (nM) CQ-S | IC50 (nM) CQ-R |
|---|---|---|
| 7a | 3.27 | 13.57 |
| 7g | 11.16 | 11.79 |
| 7p | 9.79 | 11.52 |
Antibacterial Activity
The antibacterial properties of 7-(trifluoromethyl)quinoline-4-carboxylic acid derivatives have also been extensively studied.
Key Findings:
- In vitro screening against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA), showed promising results.
- Compounds such as 5a demonstrated significant antibacterial activity with low cytotoxicity in mouse macrophage cell lines .
Table 2: Antibacterial Activity Against Selected Strains
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 5a | S. aureus | 20 |
| 5b | E. coli | 18 |
| - | MRSA | Moderate |
Potential Anticancer Activity
Although primarily noted for its antimicrobial properties, some studies have indicated potential anticancer effects associated with quinoline derivatives.
Key Findings:
- The trifluoromethyl group has been linked to increased potency in inhibiting various cancer-related targets, including reverse transcriptase enzymes .
- Recent research has suggested that compounds containing this group may enhance drug efficacy when combined with other agents in preclinical trials.
Case Studies
- Antimalarial Efficacy : A study involving a series of synthesized quinoline derivatives highlighted that modifications to the side chains significantly influenced their antimalarial potency, with several compounds outperforming traditional treatments .
- Antibacterial Profile : Another investigation into the antibacterial efficacy of quinoline derivatives showed that structural modifications led to increased activity against resistant strains, indicating a potential pathway for developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 7-(trifluoromethyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling trifluoromethyl-substituted intermediates with quinoline cores. For example, in a patent procedure, a trifluoromethyl-substituted aniline derivative was reacted with a diazaspirodecene intermediate in dimethylformamide (DMF) at 60°C, followed by purification via reverse-phase C-18 column chromatography (using formic acid/acetonitrile gradients) to achieve 83% yield . Optimization includes solvent selection (e.g., DMF for solubility), temperature control (60°C for 18 hours), and use of potassium carbonate as a base to drive the reaction .
Q. Which analytical techniques are critical for characterizing 7-(trifluoromethyl)quinoline-4-carboxylic acid and its intermediates?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are essential. LCMS confirms molecular weight (e.g., m/z 720 [M+H]+ for intermediates) , while HPLC with formic acid-modified mobile phases ensures purity (retention time: 1.697 minutes under SMD-TFA05 conditions) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further elucidate structural features, such as the carboxylic acid moiety and trifluoromethyl group positioning .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound should be stored in airtight containers under dry, inert conditions to prevent hydrolysis of the trifluoromethyl group or decarboxylation. Safety data sheets recommend avoiding exposure to moisture, heat, and static discharge . Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) can identify degradation pathways, with HPLC monitoring for purity loss .
Advanced Research Questions
Q. How does the position of the trifluoromethyl group on the quinoline core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that the trifluoromethyl group at the 7-position enhances metabolic stability and lipophilicity, improving membrane permeability. For instance, analogs with trifluoromethyl at the 8-position (e.g., 2,8-bis(trifluoromethyl)-4-quinolinecarboxylic acid) exhibit reduced antibacterial potency compared to the 7-substituted derivative, likely due to steric hindrance at target binding sites . Computational modeling (e.g., molecular docking) can rationalize these effects by analyzing interactions with bacterial topoisomerases .
Q. What strategies mitigate regioselectivity challenges during functionalization of the quinoline ring?
- Methodological Answer : Regioselective functionalization is achieved through directing groups or controlled reaction conditions. For example, ethylation of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate under basic conditions favors N-alkylation over O-alkylation, as demonstrated by NMR analysis of product ratios . Microwave-assisted synthesis or transition-metal catalysis (e.g., palladium-mediated cross-coupling) can further enhance selectivity for the 4-carboxylic acid position .
Q. How can hybrid molecules incorporating 7-(trifluoromethyl)quinoline-4-carboxylic acid be designed to enhance antimicrobial activity?
- Methodological Answer : Hybridization with pharmacophores like ciprofloxacin (a fluoroquinolone antibiotic) leverages synergistic mechanisms. In one study, quinoline-4-carboxylic acid derivatives conjugated with ciprofloxacin via triazole linkers showed improved activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ≤1 µg/mL . Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) enables efficient linkage, while in vitro cytotoxicity assays ensure selectivity .
Q. What are the limitations of current purification methods for this compound, and how can they be addressed?
- Methodological Answer : Reverse-phase chromatography (e.g., C-18 columns) effectively removes polar impurities but struggles with non-polar byproducts. A patent method resolved this by combining formic acid-modified mobile phases with preparative HPLC, achieving >95% purity . Alternative approaches include crystallization optimization (e.g., using ethanol/water mixtures) or tandem purification (size-exclusion followed by ion-exchange chromatography) .
Data Contradictions and Validation
Q. How should researchers resolve discrepancies in reported synthetic yields or biological activities?
- Methodological Answer : Variability in yields (e.g., 73–83% in similar procedures ) may arise from differences in reagent purity or chromatography setups. Reproducibility requires strict adherence to documented conditions (e.g., solvent volume, heating duration). For biological data, standardized assays (e.g., CLSI guidelines for antimicrobial testing) and independent validation in multiple cell lines or bacterial strains are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
